molecular formula C11H10FN3 B1651628 5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine CAS No. 1309207-06-4

5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine

Cat. No.: B1651628
CAS No.: 1309207-06-4
M. Wt: 203.22
InChI Key: RHRNZDGFPBTZKW-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine is a heterocyclic compound that contains both a pyrazine ring and a fluorinated phenyl group. The presence of the fluorine atom and the methyl group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 2-fluoro-5-methylbenzaldehyde.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties imparted by the fluorine atom make it of interest in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Another fluorinated heterocyclic compound with similar electronic properties.

    5-Methylpyrazine: A related compound with a pyrazine ring and a methyl group but lacking the fluorine atom.

    2-Aminopyrazine: A precursor in the synthesis of 5-(2-Fluoro-5-methylphenyl)pyrazin-2-amine with similar structural features.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and in materials science for developing advanced functional materials.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-7-2-3-9(12)8(4-7)10-5-15-11(13)6-14-10/h2-6H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRNZDGFPBTZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256271
Record name 2-Pyrazinamine, 5-(2-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309207-06-4
Record name 2-Pyrazinamine, 5-(2-fluoro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309207-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinamine, 5-(2-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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